2-(1H-indol-3-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone
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Overview
Description
2-(1H-indol-3-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone is a complex organic compound that features an indole ring, a triazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through Fischer indole synthesis.
Attachment of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, often involving azide-alkyne cycloaddition.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction, often using a suitable amine and aldehyde.
Final Coupling: The final step involves coupling the indole, triazole, and pyrrolidine moieties under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.
Use of Catalysts: Catalysts may be employed to increase reaction efficiency.
Purification Techniques: Techniques such as chromatography and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole or triazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.
Scientific Research Applications
2-(1H-indol-3-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological or oncological pathways.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, particularly those involved in signal transduction pathways.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the triazole ring, which may affect its biological activity.
1-(1H-indol-3-yl)-2-(triazol-1-ylmethyl)pyrrolidine: Similar structure but different connectivity, which can influence its chemical properties.
Uniqueness
2-(1H-indol-3-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone is unique due to the presence of all three rings (indole, triazole, and pyrrolidine) in a single molecule, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-17(10-13-11-18-16-6-2-1-5-15(13)16)22-8-3-4-14(22)12-21-9-7-19-20-21/h1-2,5-7,9,11,14,18H,3-4,8,10,12H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHLIHFPKNTPH-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CNC3=CC=CC=C32)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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